molecular formula C20H35AuO9PS+ B1666135 Auranofin CAS No. 34031-32-8

Auranofin

Cat. No. B1666135
CAS RN: 34031-32-8
M. Wt: 678.5 g/mol
InChI Key: AUJRCFUBUPVWSZ-XTZHGVARSA-M
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Description

Auranofin is a form of gold that reduces some of the effects of the inflammatory process in the body . It is used to treat rheumatoid arthritis (RA) in adults . Auranofin is usually given only to people unable to use other RA medications, or when other treatments did not work or have stopped working .


Synthesis Analysis

Auranofin is a gold (I)-containing compound that was approved by the United States Food and Drug Administration in 1985 as a primary treatment against rheumatoid arthritis . The original gold compounds were highly toxic, until (2,3,4,6-tetra- O -acetyl-1-thio-β- d -glucopyranosato- S) (triethylphosphine) gold (I) was synthesized: it was termed auranofin .


Molecular Structure Analysis

Auranofin is a gold (I)-containing compound . The linear coordination around the gold (I) center is completed by Cl-, Br-, I- or by the thioglucose tetraacetate ligand (SAtg) .


Chemical Reactions Analysis

Auranofin undergoes ligand exchange reactions in vivo to generate reactive metabolites . Auranofin’s thiol ligand binds with high affinity to thiol and selenol groups, forming irreversible reaction products .


Physical And Chemical Properties Analysis

Auranofin is a gold (I)-based pharmaceutical for the treatment of rheumatoid arthritis . It has a molecular weight of 678.48 and a molecular formula of C20H34AuO9PS .

Scientific Research Applications

Application in Lung and Pancreatic Cancer

  • Scientific Field: Oncology
  • Summary of the Application: Auranofin (AF), an anti-rheumatic drug, is being repurposed for treating non-small cell lung cancer (NSCLC) adenocarcinoma and pancreatic ductal adenocarcinoma (PDAC) . The research focuses on evaluating AF’s selective cytotoxicity against cancer cells, identifying RNAseq-based biomarkers to predict AF response, and finding the most effective co-therapeutic agents for combination with AF .
  • Methods of Application: The investigation employed a comprehensive drug screening of AF in combination with eleven anticancer agents in cancerous PDAC and NSCLC patient-derived organoids . Additionally, RNA sequencing was conducted to identify potential biomarkers for AF sensitivity .
  • Results or Outcomes: AF demonstrates a preferential cytotoxic effect on NSCLC and PDAC cancer cells at clinically relevant concentrations below 1 µM, sparing normal epithelial cells . Carbonic Anhydrase 12 (CA12) was identified as a significant RNAseq-based biomarker, suggesting that cancer cells with low CA12 expression are more susceptible to AF treatment . The combination of AF with the AKT inhibitor MK2206 was found to be particularly effective .

Application in Rheumatoid Arthritis

  • Scientific Field: Rheumatology
  • Summary of the Application: Auranofin is used as part of a complete rheumatoid arthritis treatment . It has a small but clinically and statistically significant benefit on the disease activity of patients with rheumatoid arthritis .
  • Methods of Application: Auranofin is administered orally as part of a complete rheumatoid arthritis treatment, including non-drug therapies such as physical therapy .
  • Results or Outcomes: Auranofin appears to have a small clinically and statistically significant benefit on the disease activity of patients with rheumatoid arthritis . The beneficial effects appear to be modest compared to drugs such as methotrexate or parenteral gold .

Application in Cancer Therapy

  • Scientific Field: Oncology
  • Summary of the Application: Auranofin is currently enrolled in clinical trials for potential repurposing against cancer . It mainly targets the anti-oxidative system catalyzed by thioredoxin reductase (TrxR), which protects the cell from oxidative stress and death in the cytoplasm and the mitochondria .
  • Methods of Application: Auranofin is being tested in clinical trials for its potential use in cancer therapy .
  • Results or Outcomes: TrxR is over-expressed in many cancers as an adaptive mechanism for cancer cell proliferation, rendering it an attractive target for cancer therapy, and auranofin as a potential therapeutic agent for cancer .

Application in Microbial Infections

  • Scientific Field: Microbiology
  • Summary of the Application: Auranofin shows promise in the treatment of microbial infections . Dual inhibition of inflammatory pathways and thiol redox enzymes by auranofin makes it a new candidate for treating microbial infections .

Application in IL-6-dependent Activation of Janus Kinase

  • Scientific Field: Immunology
  • Summary of the Application: Auranofin has been shown to reduce IL-6 release and inhibit IL-6-dependent activation of janus kinase (JAK)-1 and -2 .

Application in Thiol Redox Enzymes

  • Scientific Field: Biochemistry
  • Summary of the Application: Auranofin shows promise in the treatment of diseases by dual inhibition of inflammatory pathways and thiol redox enzymes .

Application in Proteasomal Inhibition

  • Scientific Field: Biochemistry
  • Summary of the Application: An alternate mechanism of action of auranofin is to mimic proteasomal inhibition by blocking the ubiquitin–proteasome system (UPS), which is critically important in cancer cells to prevent cell death when compared to non-cancer cells, because of its role on cell cycle regulation, protein degradation, gene expression, and DNA repair .

Application in Clearing Defective Proteins

  • Scientific Field: Cell Biology
  • Summary of the Application: Auranofin, a gold-based compound, can increase cells’ ability to clear out defective proteins, a process called ubiquitination .

Application in Proteasomal Inhibition

  • Scientific Field: Biochemistry
  • Summary of the Application: An alternate mechanism of action of auranofin is to mimic proteasomal inhibition by blocking the ubiquitin–proteasome system (UPS), which is critically important in cancer cells to prevent cell death when compared to non-cancer cells, because of its role on cell cycle regulation, protein degradation, gene expression, and DNA repair .

Application in Clearing Defective Proteins

  • Scientific Field: Cell Biology
  • Summary of the Application: Auranofin, a gold-based compound, can increase cells’ ability to clear out defective proteins, a process called ubiquitination .

Application in IL-6-dependent Activation of Janus Kinase

  • Scientific Field: Immunology
  • Summary of the Application: Auranofin has been shown to reduce IL-6 release and inhibit IL-6-dependent activation of janus kinase (JAK)-1 and -2 .

Safety And Hazards

Auranofin may cause serious side effects. Call your doctor at once if you have: pale skin, easy bruising, unusual bleeding (nosebleeds, bleeding gums), purple or red spots under your skin; unusual tiredness, feeling short of breath; severe skin rash or itching; sudden chest pain, wheezing, dry cough, feeling short of breath; severe or ongoing diarrhea, nausea, vomiting, or loss of appetite; black, bloody, or tarry stools; or kidney problems .

Future Directions

Auranofin is currently enrolled in clinical trials for potential repurposing against cancer . It is also being considered as a potential treatment against COVID-19 .

properties

IUPAC Name

gold(1+);3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJRCFUBUPVWSZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34AuO9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in water
Record name AURANOFIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The mechanism of action of anti-rheumatic gold compounds on 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced prostaglandin E(2) (PGE(2)) production in rat peritoneal macrophages were examined. Auranofin (AF) at 3-10 muM inhibited TPA-induced PGE(2) production in concentration-dependent manner. In the pharmacological experiments, prostaglandin G/H synthase (PGHS)-2-dependent PGE(2) production was inhibited by 10 muM of AF. The enzyme activities of both PGHS-1 and PGHS-2 were not affectecd by the 10 muM AF. ...AF decreased the PGHS-2 protein content, but had no effect on the PGHS-1 protein content. AF at 3-10 muM decrease the PGHS-2 messenger RNA (mRNA) level by RT-PCR determination. Then the effect of AF on nuclear factor kappa B (NF-kappaB), one of the transcription factors known to regulate transcription of a group of proinflammatory proteins, was determined. AF at 1-10 muM inhibited nuclear translocation of NF-kappaB in a concentration-dependent manner. AF ...did not affect the binding of NF-kappaB to its specific DNA. These observations may suggest that the effects of gold compounds on the inhibition of NF-kappaB nuclear translocation plays one of the major role in its anti-inflammatory effects in rat peritoneal macrophages., ...The effect of AF /auranofin/ on PMN activated by two stimulates (PMA, ConA) added sequentially. AF (0.1-10 microM) caused a dose-dependent inhibition of lucigenin-dependent chemiluminescence regardless of the activator (FMLP, ConA, A23 187, PMA) when AF was added before the activator. In contrast, when AF was added to PMN after stimulation, it inhibited only the chemiluminescence of PMN stimulated by PMA. Furthermore, the chemiluminescence was largely unaffected by AF in sequentially activated PMN. The relative sensitivity to AF of the various processes studied indicate that blockade of the activation signal appears to be responsible for inhibition of the respiratory burst of PMN.
Record name AURANOFIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

(1-Thio-beta-D-glucopyranosato)(triethylphosphine)gold 2,3,4,6-tetraacetate

Color/Form

White crystalline powder

CAS RN

34031-32-8
Record name Auranofin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AURANOFIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

112-115 °C
Record name AURANOFIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7172
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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